(R)-(-)-Epichlorohydrin

Enantiomeric Excess Chiral Resolution Analytical Chemistry

(R)-(-)-Epichlorohydrin (CAS 51594-55-9) is a chiral terminal epoxide, specifically the R-enantiomer of 2-(chloromethyl)oxirane, with the molecular formula C3H5ClO and a molecular weight of 92.52 g/mol. It is a colorless to light yellow clear liquid at room temperature with a boiling point of 114–116 °C and a density of approximately 1.18 g/mL.

Molecular Formula C3H5ClO
Molecular Weight 92.52 g/mol
CAS No. 51594-55-9
Cat. No. B123956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-Epichlorohydrin
CAS51594-55-9
Synonyms(2R)-(Chloromethyl)oxirane;  (-)-2-(Chloromethyl)oxirane;  (-)-Epichlorohydrin;  (2R)-2-(Chloromethyl)oxirane;  (R)-(-)-Epichlorohydrin;  (R)-(-)-Epichlorohydrin;  (R)-(Chloromethyl)oxirane;  (R)-1-Chloro-2,3-epoxypropane; 
Molecular FormulaC3H5ClO
Molecular Weight92.52 g/mol
Structural Identifiers
SMILESC1C(O1)CCl
InChIInChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m0/s1
InChIKeyBRLQWZUYTZBJKN-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-Epichlorohydrin (CAS 51594-55-9): Baseline Overview for Chiral Epoxide Procurement


(R)-(-)-Epichlorohydrin (CAS 51594-55-9) is a chiral terminal epoxide, specifically the R-enantiomer of 2-(chloromethyl)oxirane, with the molecular formula C3H5ClO and a molecular weight of 92.52 g/mol . It is a colorless to light yellow clear liquid at room temperature with a boiling point of 114–116 °C and a density of approximately 1.18 g/mL [1]. This compound serves as a critical C3 chiral synthon and a versatile building block in asymmetric synthesis, with broad utility in the preparation of enantiomerically pure pharmaceuticals and specialty polymers [2].

Why Generic Substitution Fails: The Critical Distinction of (R)-(-)-Epichlorohydrin


Generic substitution with racemic epichlorohydrin (CAS 106-89-8) or the (S)-enantiomer (CAS 67843-74-7) is not feasible for applications requiring precise stereochemical control. The R-configuration of the epoxide dictates the stereochemical outcome of subsequent ring-opening reactions, which is fundamental for the synthesis of single-enantiomer pharmaceuticals [1]. While both (R)- and (S)-epichlorohydrin are commercially available with high enantiomeric excess (≥98% ee), they are not interchangeable due to their opposite optical rotations and distinct biological activities when incorporated into drug molecules . Furthermore, the presence of the undesired enantiomer as a potential genotoxic impurity in final drug substances necessitates rigorous analytical control and procurement of the specific enantiomer [2]. Therefore, the choice of (R)-(-)-epichlorohydrin is a deliberate, stereochemistry-driven selection that cannot be met by a racemic mixture or the opposite enantiomer.

Quantitative Differentiation Evidence for (R)-(-)-Epichlorohydrin (CAS 51594-55-9)


Enantiomeric Purity and Analytical Control: (R)-(-)-Epichlorohydrin vs. S-Enantiomer Contamination

Commercially available (R)-(-)-epichlorohydrin is supplied with a guaranteed enantiomeric excess (ee) of ≥98% as determined by gas chromatography with flame ionization detection (GC-FID) [1]. A validated GC method has been developed for the quantification of the S-enantiomer in R-epichlorohydrin, achieving a limit of quantitation (LOQ) that meets International Council for Harmonisation (ICH) guidelines, with recoveries ranging from 98.2% to 102.8% [1]. This analytical rigor ensures that the enantiomeric purity of the R-enantiomer can be accurately verified, mitigating the risk of chiral impurity in downstream pharmaceutical syntheses.

Enantiomeric Excess Chiral Resolution Analytical Chemistry Pharmaceutical Quality Control

Biocatalytic Production: Kinetic Resolution of (R)-(-)-Epichlorohydrin vs. S-Enantiomer

Enzymatic kinetic resolution of racemic epichlorohydrin using epoxide hydrolases (EH) demonstrates high enantioselectivity for the production of (R)-(-)-epichlorohydrin. In a study using recombinant Agrobacterium radiobacter epoxide hydrolase (ArEH), (R)-epichlorohydrin was obtained with ≥99% enantiomeric excess (ee) and a yield of 42.7% from 25.6 mM racemic substrate [1]. Under optimized conditions with intermittent substrate feeding, the substrate concentration was increased to 448 mM with a yield >27% and ee >98% [1]. In contrast, production of (S)-epichlorohydrin via similar biocatalytic routes often requires different enzyme systems or conditions, with reported yields around 20.7% to 40.5% from racemic substrate [2].

Biocatalysis Kinetic Resolution Enantioselective Hydrolysis Green Chemistry

Stereospecific Polymerization: Chiral Poly(epichlorohydrin) and Derived Materials

Polymerization of enantiopure (R)-(-)-epichlorohydrin yields isotactic and chiral poly(epichlorohydrin) (PECH), which exhibits distinct crystalline properties compared to the atactic polymer obtained from racemic epichlorohydrin [1]. The chiral PECH can be further derivatized to produce isotactic and chiral glycidyl azide polymers (GAPs), which are of interest as energetic binders in propellants and explosives [2]. In contrast, the racemic monomer yields a stereoblock polymer with different thermal and mechanical properties. Furthermore, the stereospecific ring-opening polymerization of epichlorohydrin with CO2 using a chiral cobalt-salen catalyst demonstrates 97% retention of configuration at the methine carbon, yielding a semicrystalline polycarbonate with a glass transition temperature (Tg) of 42 °C and a melting temperature (Tm) of 108 °C [3].

Stereoregular Polymerization Chiral Polyethers Energetic Materials Polymer Science

Pharmaceutical Synthesis: (R)-(-)-Epichlorohydrin as a Key Chiral Building Block

(R)-(-)-Epichlorohydrin is a crucial chiral intermediate in the synthesis of several pharmaceutical agents. It is specifically used as a building block for the preparation of a key intermediate in the synthesis of the stable prostacyclin (PGI2) analogue UT-15, also known as treprostinil, a pulmonary arterial hypertension drug . Additionally, it serves as a chiral starting material for the enantioselective synthesis of trans-2,4-disubstituted piperidines and chiral morpholines/dioxanes via Mitsunobu diol-cyclization . In contrast, the (S)-enantiomer is utilized for different drug targets, such as statins [1], highlighting the stereospecificity required in drug synthesis. The use of the incorrect enantiomer would lead to an inactive or even harmful stereoisomer.

Asymmetric Synthesis Chiral Intermediate Drug Development Prostacyclin Analogues

Commercial Availability and Process Technology: Jacobsen Hydrolytic Kinetic Resolution (HKR)

High-purity (R)-(-)-epichlorohydrin is commercially manufactured using the Jacobsen Hydrolytic Kinetic Resolution (HKR) technology, a well-established and scalable process for the enantioselective hydrolysis of terminal epoxides [1]. This technology, licensed by Sterling Pharma Solutions Limited, ensures a consistent supply of the compound with high enantiomeric excess (98% ee) and chemical purity (99% assay) . While alternative biocatalytic methods are under development, the Jacobsen HKR process represents the current industrial standard for producing this chiral epoxide at scale, providing a reliable source for procurement.

Jacobsen HKR Chiral Technology Manufacturing Process Supply Chain

Optimal Procurement Scenarios for (R)-(-)-Epichlorohydrin (CAS 51594-55-9)


Synthesis of Single-Enantiomer Pharmaceuticals Requiring High Stereochemical Purity

Procure (R)-(-)-epichlorohydrin when the synthetic route demands a chiral epoxide with defined R-configuration, such as in the manufacture of treprostinil (UT-15) or other prostacyclin analogues. The high enantiomeric excess (≥98% ee) and validated analytical methods for quantifying the S-enantiomer impurity ensure compliance with ICH guidelines for chiral drug substances [1].

Preparation of Isotactic and Chiral Poly(epichlorohydrin) for Advanced Materials

Select (R)-(-)-epichlorohydrin for polymerization studies or material production where stereoregular, crystalline polymers are required. The resulting isotactic PECH exhibits enhanced mechanical properties and can be converted to chiral glycidyl azide polymers (GAPs) for energetic material applications [2].

Biocatalytic Process Development and Green Chemistry Initiatives

Consider (R)-(-)-epichlorohydrin as a model substrate for developing enzymatic kinetic resolution processes using epoxide hydrolases. The compound's well-characterized enantioselective hydrolysis behavior facilitates the optimization of biocatalytic routes for producing chiral epoxides under mild, environmentally friendly conditions [3].

Chiral Building Block for Asymmetric Synthesis in Medicinal Chemistry

Utilize (R)-(-)-epichlorohydrin as a versatile chiral pool starting material for constructing complex molecules, including chiral morpholines, dioxanes, and trans-2,4-disubstituted piperidines. The R-configuration is essential for achieving the desired stereochemistry in the final target molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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